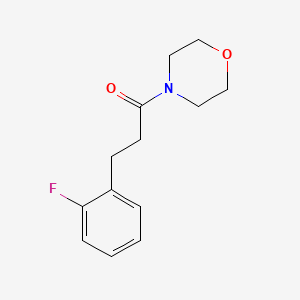

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a propanone backbone, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with morpholine and a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets, particularly in the treatment of neurological disorders. The presence of the morpholine ring contributes to its pharmacokinetic properties, making it a valuable scaffold for drug design .

Anticancer Activity

Research has shown that derivatives of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one exhibit significant anticancer properties. For instance, studies involving morpholine-containing chalcones have demonstrated their antiproliferative effects on cancer cell lines such as HeLa and C6 cells. Compounds derived from this framework have been found to outperform traditional chemotherapeutics like cisplatin in terms of efficacy .

Biological Studies

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in disease processes. Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand dynamics and enzyme kinetics. The fluorophenyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding .

Neuropharmacology

In neuropharmacological research, this compound has been evaluated for its effects on neurotransmitter systems. It has shown promise in modulating dopamine and norepinephrine uptake, which are critical pathways in treating depression and anxiety disorders .

Industrial Applications

Synthesis of Agrochemicals

In industrial chemistry, this compound is utilized as a building block for synthesizing agrochemicals. Its chemical properties allow for the development of herbicides and pesticides that are effective yet environmentally friendly .

Case Study 1: Anticancer Activity Evaluation

A study published in the Marmara Pharmaceutical Journal focused on synthesizing chalcone derivatives containing the morpholine ring. The antiproliferative activities were assessed using the BrdU ELISA assay on C6 glioma cells and HeLa cells. Among the synthesized compounds, several demonstrated higher antiproliferative activity than cisplatin, indicating their potential as novel anticancer agents .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of morpholine derivatives revealed that certain compounds significantly inhibited dopamine uptake. This study highlighted the importance of structural modifications on biological activity and provided insights into potential treatments for neurological disorders .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for neurological disorders | Enhanced pharmacokinetics due to morpholine structure |

| Anticancer Activity | Antiproliferative agents | Outperformed cisplatin in cell line studies |

| Biological Studies | Enzyme inhibition studies | Effective modulation of neurotransmitter systems |

| Industrial Applications | Synthesis of agrochemicals | Development of effective herbicides |

Mecanismo De Acción

The mechanism of action of 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring may contribute to the compound’s overall stability and solubility. These interactions can modulate biological activities, making the compound a valuable tool in pharmacological research.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenyl)-1-(morpholin-4-YL)propan-1-one

- 3-(2-Bromophenyl)-1-(morpholin-4-YL)propan-1-one

- 3-(2-Methylphenyl)-1-(morpholin-4-YL)propan-1-one

Uniqueness

Compared to its analogs, 3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a distinct and valuable compound for various applications.

Actividad Biológica

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of molecules characterized by the presence of a fluorinated phenyl group and a morpholine moiety. The synthesis typically involves the reaction of 2-fluorobenzaldehyde with morpholine derivatives in the presence of appropriate catalysts or reagents. The exact synthetic pathway can vary, but it often includes steps such as reductive amination or carbonyl condensation.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that these compounds can inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), which are critical in mood regulation. The efficacy of these compounds is often assessed using behavioral tests such as the forced swim test and the tail suspension test .

Antinociceptive Effects

The compound has also been evaluated for its analgesic properties. In vivo studies demonstrated that it significantly reduced pain responses in models induced by chemical irritants or thermal stimuli. The mechanism is believed to involve modulation of pain pathways, possibly through interaction with opioid receptors or inhibition of inflammatory mediators .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to serotonin receptors and monoamine oxidase enzymes, which are pivotal in mood disorders .

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive functions .

Study on Antidepressant Efficacy

A notable study investigated the antidepressant-like effects of this compound in a rodent model. The results indicated that administration led to significant reductions in immobility time compared to control groups, suggesting enhanced mood and reduced depressive symptoms .

Analgesic Activity Assessment

Another research effort focused on assessing the analgesic properties through various pain models. The findings revealed that doses of the compound significantly alleviated pain responses, with mechanisms likely involving central nervous system pathways .

Data Summary

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIWOVSLCGFNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.